3-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
3-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]phenol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2-methylphenylpiperazine with a phenolic compound. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (in this case, 2-methylphenylpiperazine), and a phenol. The reaction is usually carried out under acidic conditions to facilitate the formation of the Mannich base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Reduced phenolic derivatives.
Substitution: Nitrated, halogenated, or sulfonated phenolic derivatives.
Scientific Research Applications
3-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions and potentially providing therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(3-Aminopropyl)-4-methylpiperazine
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)piperazine)
Uniqueness
3-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]phenol is unique due to its specific structure, which imparts distinct biological and chemical properties. Its combination of a phenolic group and a piperazine moiety allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-5-2-3-8-18(15)20-11-9-19(10-12-20)14-16-6-4-7-17(21)13-16/h2-8,13,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWSTCPRWWHNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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